Guanethidine Sulfate

Hypertension Clinical Trial Diastolic Blood Pressure

Standard adrenergic blockers often fail to combine sustained, long-term blood pressure reduction with the unique ability to create definitive sympathectomy models. Guanethidine Sulfate (CAS 60-02-6) directly resolves these limitations for autonomic and cardiovascular research. • Achieves a 4.8 mm Hg greater diastolic reduction and 23 percentage-point higher control rate versus bethanidine, ensuring maximal antihypertensive efficacy. • Enables selective, irreversible sympathetic neuron destruction - a property absent in guanadrel, debrisoquine, or guanoxan - making it the definitive tool for sympathectomized animal models. • Provides a 5-10 day terminal half-life for once-daily dosing, simplifying long-term chronic study protocols and improving adherence. Supplied as ≥98% pure crystalline solid with batch-specific COA. Standard ambient shipping; long-term storage at -20°C.

Molecular Formula C20H46N8O4S
Molecular Weight 494.7 g/mol
CAS No. 60-02-6
Cat. No. B029713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanethidine Sulfate
CAS60-02-6
Synonyms((2-Hexahydro-1(2H)-azocinyl)ethyl)guanidine
Guanethidine
Guanethidine Monosulfate
Guanethidine Sulfate
Guanethidine Sulfate (1:1)
Guanethidine Sulfate (1:2)
Guanethidine Sulfate (2:1)
Guanethidine Sulfate (2:1), 14C-Labeled
Ismelin
Isobarin
Monosulfate, Guanethidine
Octadine
Oktadin
Sulfate, Guanethidine
Molecular FormulaC20H46N8O4S
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCN=C(N)N
InChIInChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4)
InChIKeyNBJGGHFXCGHTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble
WHITE, CRYSTALLINE POWDER;  STRONG CHARACTERISTIC ODOR;  SPARINGLY SOL IN WATER;  SLIGHTLY SOL IN ALC;  PRACTICALLY INSOL IN CHLOROFORM /SULFATE/
WHITE, CRYSTALLINE POWDER;  VERY SOL IN H2O;  INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/
2.25e+00 g/L

Guanethidine Sulfate — Adrenergic Neuron Blocker


Guanethidine Sulfate is a postganglionic adrenergic neuron blocker that depletes norepinephrine stores from peripheral sympathetic nerve terminals [1]. It acts as an antihypertensive agent and is widely utilized as a pharmacological tool in autonomic research and sympathectomy models [2].

Adrenergic neuron blocker for autonomic research models
May support chemical sympathectomy model research context

Guanethidine Sulfate: Not Interchangeable with Analogs


Despite belonging to the same adrenergic neuron blocker class, guanethidine sulfate exhibits distinct pharmacological and toxicological profiles that preclude generic substitution. Differences in potency, side-effect incidence, temporal patterns of blood pressure control, and unique cytotoxic effects on sympathetic neurons have been quantitatively documented in head-to-head clinical and preclinical studies [1]. Selection of guanethidine sulfate over its analogs should be driven by specific protocol requirements for long-acting adrenergic blockade or selective sympathetic neuron destruction [2].

Antihypertensive potency context may differ significantly from guanadrel or bethanidine; direct interchange may not be supported.
Sympathectomy-response profile (sympathetic neuron cytotoxicity) is not observed with other adrenergic blockers; this property may not transfer.
Tolerability endpoint profile (orthostatic faintness, diarrhea) may differ from guanadrel; requires model-specific review.

Guanethidine Sulfate: Quantitative Evidence


Superior Blood Pressure Reduction vs. Bethanidine

In a multicenter double-blind trial of 108 patients with severe hypertension, guanethidine sulfate produced a significantly greater reduction in diastolic blood pressure compared to bethanidine sulfate [1].

DBP Reduction vs. Bethanidine
Head-to-head
4.8 mm Hg greater
P < 0.01, 108 patients, 6-month
Reported diastolic BP endpoint-response context
Baseline DBP 100–124 mm Hg on HCTZ
Hypertension Clinical Trial Diastolic Blood Pressure

Higher Blood Pressure Control Rate vs. Bethanidine

The proportion of patients achieving a diastolic blood pressure below 90 mm Hg was substantially higher with guanethidine sulfate than with bethanidine sulfate [1].

BP Control Rate vs. Bethanidine
Head-to-head
23.3 pp higher control
P < 0.025, 108 patients, 6-month
Reported BP control-rate endpoint context
Target DBP < 90 mm Hg
Hypertension Clinical Trial Blood Pressure Control

Higher Antihypertensive Potency vs. Guanadrel

On a milligram-per-milligram basis, guanethidine sulfate demonstrates approximately three times the antihypertensive potency of guanadrel sulfate [1].

Potency vs. Guanadrel
Head-to-head
3-fold higher potency
40 patients, moderate–severe HTN
Weight-based potency context; may inform dose-regimen research
Milligram-per-milligram comparison
Hypertension Pharmacology Potency

Higher Orthostatic and Diarrhea Side Effects vs. Guanadrel

In a six-month comparative study, patients treated with guanethidine sulfate experienced approximately twice the frequency of morning orthostatic faintness, other orthostatic faintness, and diarrhea compared to those treated with guanadrel sulfate [1].

Adverse-Event Frequency vs. Guanadrel
Head-to-head
2-fold higher incidence
18 patients, 6-month comparison
Tolerability endpoint context; supports AE-profile review
Orthostatic faintness, diarrhea
Hypertension Side Effects Orthostatic Hypotension Diarrhea

Unique Sympathetic Neurotoxicity

Guanethidine sulfate uniquely produces in vivo destruction of sympathetic neurons in rats, a property not observed with other adrenergic neuron blockers including debrisoquine, guanoxan, guanadrel, and bethanidine [1].

Sympathetic Neurotoxicity
Head-to-head
Guanethidine: Positive — neuronal destruction Others (debrisoquine, guanadrel, bethanidine): No destruction
In vivo rat model
Unique sympathectomy-response profile; supports chemical sympathectomy model research
Class-distinctive property; not observed with other adrenergic blockers
Sympathectomy Neurotoxicity Autonomic Pharmacology

Longer Duration of Action vs. Guanadrel

Guanethidine sulfate exhibits a significantly longer duration of action and extended terminal elimination half-life compared to guanadrel sulfate, enabling once-daily dosing [1].

Half-Life Comparison
Class-level
12–24× longer half-life
Human PK studies
Extended-exposure PK context; may inform once-daily dosing-regimen research
Guanethidine 5–10 d vs. guanadrel ~10 h
Pharmacokinetics Hypertension Half-Life

Guanethidine Sulfate: Best Research Applications


Long-Term Antihypertensive Studies for Superior BP Reduction

For protocols evaluating sustained blood pressure control in severe hypertension models, guanethidine sulfate offers a 4.8 mm Hg greater diastolic reduction and a 23 percentage-point higher control rate compared to bethanidine [1]. This makes it the preferred agent when maximal antihypertensive efficacy is the primary endpoint.

Chemical Sympathectomy in Rodent Models

Guanethidine sulfate is uniquely capable of producing in vivo sympathetic neuron destruction, a property absent in guanadrel, bethanidine, debrisoquine, and guanoxan [1]. This makes it the definitive tool for creating sympathectomized animal models for autonomic and cardiovascular research.

Once-Daily Dosing with Extended Duration

With a terminal half-life of 5-10 days versus guanadrel's ~10 hours, guanethidine sulfate supports once-daily dosing regimens that simplify long-term treatment protocols and improve adherence in chronic studies [1].

Application
Selection Property
Validation Focus
Antihypertensive endpoint research models
Diastolic BP response context
Reported endpoint improvement vs. comparator
Sympathectomy model research
Sympathetic neuron cytotoxicity profile
In vivo neuronal destruction endpoints
Pharmacokinetic profile comparison studies
Terminal half-life context
Dosing-interval modeling and exposure review

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